3-(4-Methylphenyl)piperazin-2-one
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Description
Synthesis Analysis
Piperazine derivatives are synthesized through various methods, including cyclocondensation reactions, Mannich reactions, and reactions with different reagents and catalysts. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution . Another example is the synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione through the cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide . These methods could potentially be adapted for the synthesis of 3-(4-Methylphenyl)piperazin-2-one.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation for the piperazine ring . These techniques could be employed to analyze the molecular structure of 3-(4-Methylphenyl)piperazin-2-one.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, including cyclocondensation and Mannich reactions, as mentioned earlier. Additionally, piperazine itself can act as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media . The reactivity of the piperazine moiety in 3-(4-Methylphenyl)piperazin-2-one could be explored in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and biological activity, are often evaluated in the context of their potential pharmaceutical applications. For example, some piperazine derivatives have been investigated for their antidepressant and antianxiety activities , while others have been evaluated for their antimicrobial and anthelmintic activities . These properties would be relevant to the analysis of 3-(4-Methylphenyl)piperazin-2-one, especially if it is being considered for similar applications.
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)10-11(14)13-7-6-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFUIHADWKAZNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=O)NCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440320 |
Source
|
Record name | 3-(4-methylphenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)piperazin-2-one | |
CAS RN |
157977-91-8 |
Source
|
Record name | 3-(4-methylphenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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